
(4-Chloroquinazolin-6-yl)methanol
Overview
Description
(4-Chloroquinazolin-6-yl)methanol is a useful research compound. Its molecular formula is C9H7ClN2O and its molecular weight is 194.62 g/mol. The purity is usually 95%.
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Biological Activity
(4-Chloroquinazolin-6-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C_10H_8ClN_3O, with a molecular weight of 182.62 g/mol. The compound features a quinazoline ring, characterized by a fused benzene and pyrimidine structure. The presence of a chlorine atom at the 4-position and a hydroxymethyl group at the 6-position enhances its chemical reactivity and biological potential.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Activity : Quinazoline derivatives, including this compound, have shown promising antibacterial and antifungal properties. These compounds are being investigated as potential candidates for novel antibiotics and antifungals.
- Cytotoxic Effects : Studies have demonstrated that certain quinazoline derivatives exhibit cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents. For example, derivatives have been evaluated for their ability to inhibit kinases associated with cancer progression .
- Anti-inflammatory Properties : Quinazolines are known to inhibit pro-inflammatory cytokines, making them candidates for anti-inflammatory therapies. This is particularly relevant in conditions characterized by chronic inflammation .
- Kinase Inhibition : Compounds related to this compound have been studied for their ability to interact with enzymes involved in metabolic pathways, potentially leading to inhibition or activation depending on the context.
Synthesis Methods
Various synthesis methods for this compound have been reported:
- Nucleophilic Substitution : The compound can be synthesized through nucleophilic substitution reactions involving chlorinated quinazolines and hydroxymethylation steps.
- Macrocyclization Techniques : Advanced synthetic strategies have been employed to create macrocyclic derivatives of quinazolines, enhancing their biological activity profiles .
Table 1: Summary of Biological Activity Studies
Notable Research Findings
- A study published in the European Journal of Medicinal Chemistry highlighted the antibacterial efficacy of quinazoline derivatives, including this compound, against resistant bacterial strains.
- Research in Medicinal Chemistry Communications found that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines with IC50 values as low as 11 µM .
- A recent article emphasized the anti-inflammatory effects of quinazoline compounds by demonstrating their ability to reduce levels of pro-inflammatory cytokines in vitro .
Scientific Research Applications
Antimicrobial Properties
Research indicates that (4-Chloroquinazolin-6-yl)methanol exhibits notable antimicrobial activity. Studies have shown that derivatives of quinazoline compounds, including this compound, possess antibacterial and antifungal properties, making them promising candidates for the development of novel antibiotics and antifungals .
Anticancer Potential
Quinazoline derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. Specifically, this compound has demonstrated potential as an anticancer agent due to its ability to inhibit cancer cell proliferation in vitro. For instance, modifications to the quinazoline structure have led to compounds with enhanced activity against solid tumors and metastatic diseases .
Anti-inflammatory and Kinase Inhibition
This compound has also been explored for its anti-inflammatory properties and its role as a kinase inhibitor. Quinazoline derivatives are known to interact with enzymes involved in metabolic pathways, which can lead to inhibition or activation depending on the specific biological context.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of this compound derivatives on HepG2 and MCF-7 cell lines. The results indicated significant cytotoxicity, with some derivatives exhibiting IC50 values lower than established anticancer drugs like doxorubicin . This suggests that modifications to the quinazoline structure can lead to compounds with improved therapeutic efficacy.
Case Study 2: Antimicrobial Efficacy
Another research project focused on synthesizing a series of quinazoline derivatives, including this compound, which were tested for antibacterial activity. The findings revealed that certain derivatives showed potent activity against resistant bacterial strains, highlighting their potential as new therapeutic agents .
Properties
IUPAC Name |
(4-chloroquinazolin-6-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-9-7-3-6(4-13)1-2-8(7)11-5-12-9/h1-3,5,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZDSSMEEPYADX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726765 | |
Record name | (4-Chloroquinazolin-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648449-06-3 | |
Record name | 4-Chloro-6-quinazolinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=648449-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chloroquinazolin-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70726765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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